4H-(1,3)Dioxolo(4,5-g)pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-
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Overview
Description
4H-(1,3)Dioxolo(4,5-g)pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 4H-(1,3)Dioxolo(4,5-g)pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- involves several steps. The synthetic route typically starts with the preparation of the core isoquinoline structure, followed by the introduction of the dioxolo and pyrimido rings. The final steps involve the addition of the trimethylphenyl group and the formation of the monohydrochloride salt. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-(1,3)Dioxolo(4,5-g)pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-3,6-dimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with isoquinoline, dioxolo, and pyrimido rings. the presence of the trimethylphenyl group and the specific arrangement of rings in this compound make it unique. Other similar compounds may include:
- Isoquinoline derivatives
- Pyrimidoisoquinoline compounds
- Dioxolo-containing heterocycles
These compounds may share some properties but differ in their specific applications and biological activities.
Properties
CAS No. |
108446-04-4 |
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Molecular Formula |
C24H26ClN3O3 |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
5,8-dimethyl-4-(2,4,6-trimethylphenyl)imino-13,15-dioxa-5,7-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,10,12(16)-tetraen-6-one;hydrochloride |
InChI |
InChI=1S/C24H25N3O3.ClH/c1-13-6-14(2)23(15(3)7-13)25-22-11-19-18-10-21-20(29-12-30-21)9-17(18)8-16(4)27(19)24(28)26(22)5;/h6-7,9-11,16H,8,12H2,1-5H3;1H |
InChI Key |
NYKUQEYVDPSZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C4=CC(=NC5=C(C=C(C=C5C)C)C)N(C(=O)N14)C)OCO3.Cl |
Origin of Product |
United States |
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